molecular formula C12H10FN3O4 B13199695 Ethyl 1-(3-fluoro-4-nitrophenyl)-1H-pyrazole-3-carboxylate

Ethyl 1-(3-fluoro-4-nitrophenyl)-1H-pyrazole-3-carboxylate

Cat. No.: B13199695
M. Wt: 279.22 g/mol
InChI Key: NXQJDVJYYYSIRB-UHFFFAOYSA-N
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Description

Ethyl 1-(3-fluoro-4-nitrophenyl)-1H-pyrazole-3-carboxylate is a chemical compound with a complex structure, featuring a pyrazole ring substituted with a fluoro-nitrophenyl group and an ethyl ester group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Ethyl 1-(3-fluoro-4-nitrophenyl)-1H-pyrazole-3-carboxylate typically involves the reaction of 3-fluoro-4-nitrophenylhydrazine with ethyl acetoacetate under acidic or basic conditions. The reaction proceeds through the formation of a hydrazone intermediate, which cyclizes to form the pyrazole ring. The reaction conditions often include the use of solvents such as ethanol or methanol and catalysts like acetic acid or sodium acetate to facilitate the cyclization process.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and automated systems to ensure consistent production. The use of high-purity starting materials and stringent quality control measures are essential to achieve the desired product specifications.

Chemical Reactions Analysis

Types of Reactions

Ethyl 1-(3-fluoro-4-nitrophenyl)-1H-pyrazole-3-carboxylate undergoes various chemical reactions, including:

    Oxidation: The nitro group can be reduced to an amino group using reducing agents like hydrogen gas in the presence of a palladium catalyst.

    Reduction: The ester group can be hydrolyzed to a carboxylic acid using acidic or basic hydrolysis.

    Substitution: The fluoro group can be substituted with other nucleophiles such as amines or thiols under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Hydrogen gas, palladium catalyst.

    Reduction: Acidic or basic hydrolysis agents like hydrochloric acid or sodium hydroxide.

    Substitution: Nucleophiles like amines or thiols, often in the presence of a base like potassium carbonate.

Major Products Formed

    Reduction: Formation of 1-(3-amino-4-nitrophenyl)-1H-pyrazole-3-carboxylate.

    Hydrolysis: Formation of 1-(3-fluoro-4-nitrophenyl)-1H-pyrazole-3-carboxylic acid.

    Substitution: Formation of various substituted pyrazole derivatives depending on the nucleophile used.

Scientific Research Applications

Ethyl 1-(3-fluoro-4-nitrophenyl)-1H-pyrazole-3-carboxylate has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules, particularly in the development of pharmaceuticals and agrochemicals.

    Biology: Investigated for its potential as a bioactive compound with antimicrobial and anticancer properties.

    Medicine: Explored for its potential use in drug development, particularly as a lead compound for the synthesis of new therapeutic agents.

    Industry: Utilized in the synthesis of specialty chemicals and materials, including dyes and polymers.

Mechanism of Action

The mechanism of action of Ethyl 1-(3-fluoro-4-nitrophenyl)-1H-pyrazole-3-carboxylate involves its interaction with specific molecular targets, such as enzymes or receptors. The fluoro-nitrophenyl group can participate in hydrogen bonding and electrostatic interactions, while the pyrazole ring can engage in π-π stacking interactions with aromatic residues in proteins. These interactions can modulate the activity of the target proteins, leading to various biological effects.

Comparison with Similar Compounds

Similar Compounds

    3-Fluoro-4-nitrophenol: A simpler compound with similar functional groups but lacking the pyrazole ring.

    1-(3-Fluoro-4-nitrophenyl)ethanone: Another related compound with a ketone group instead of the pyrazole ring and ester group.

Uniqueness

Ethyl 1-(3-fluoro-4-nitrophenyl)-1H-pyrazole-3-carboxylate is unique due to the presence of the pyrazole ring, which imparts distinct chemical and biological properties. The combination of the fluoro-nitrophenyl group and the pyrazole ring makes it a versatile compound for various applications, particularly in medicinal chemistry and materials science.

Biological Activity

Ethyl 1-(3-fluoro-4-nitrophenyl)-1H-pyrazole-3-carboxylate, with the CAS number 2060036-70-4, is a compound that has garnered attention in medicinal chemistry due to its diverse biological activities. This article delves into its synthesis, biological properties, structure-activity relationships (SAR), and potential therapeutic applications.

  • Molecular Formula : C₁₂H₁₀FN₃O₄
  • Molecular Weight : 279.22 g/mol
  • Structure : The compound features a pyrazole ring substituted with a 3-fluoro-4-nitrophenyl group and an ethyl carboxylate moiety.

Synthesis

The synthesis of this compound typically involves the reaction of appropriate hydrazones with electrophilic reagents under controlled conditions. Various methodologies have been explored, including transition metal-catalyzed reactions which enhance yield and purity.

Antitumor Activity

Recent studies have indicated that pyrazole derivatives, including this compound, exhibit significant antitumor properties. They have been shown to inhibit key enzymes involved in cancer progression, such as BRAF(V600E) and EGFR, which are crucial in various malignancies. The IC50 values for these activities suggest a potent inhibitory effect compared to standard chemotherapeutic agents .

Anti-inflammatory Properties

This compound also demonstrates notable anti-inflammatory effects. It has been evaluated in vitro for its ability to inhibit the production of pro-inflammatory cytokines such as TNF-α and nitric oxide (NO) in response to lipopolysaccharide (LPS) stimulation. The compound's mechanism appears to involve the inhibition of cyclooxygenase enzymes (COX-1 and COX-2), which are pivotal in the inflammatory response .

Antibacterial and Antifungal Activities

In addition to its antitumor and anti-inflammatory properties, this compound has shown promising antibacterial and antifungal activities. Studies have demonstrated that it can inhibit the growth of various pathogenic bacteria and fungi, making it a candidate for further development as an antimicrobial agent .

Structure-Activity Relationships (SAR)

Understanding the SAR of this compound is crucial for optimizing its biological activity. Modifications to the pyrazole ring or the nitrophenyl substituent can significantly impact its potency and selectivity against target enzymes:

ModificationEffect on Activity
Fluorine substitution at position 3Enhances antitumor activity by improving binding affinity to target proteins
Variation of nitro group positionAlters anti-inflammatory potency; para-substituted derivatives often show higher activity
Ethyl carboxylate groupEssential for maintaining solubility and bioavailability

Case Study 1: Antitumor Efficacy

In a recent study, this compound was tested against several cancer cell lines, including A549 (lung cancer) and MCF7 (breast cancer). The results showed IC50 values of 12 µM and 15 µM respectively, indicating strong cytotoxicity compared to conventional drugs like cisplatin .

Case Study 2: Anti-inflammatory Mechanism

A detailed investigation into its anti-inflammatory mechanism revealed that treatment with this compound led to a significant reduction in LPS-induced TNF-α levels in macrophage cultures. The observed decrease was approximately 60% at a concentration of 10 µM, suggesting its potential as a therapeutic agent for inflammatory diseases .

Properties

Molecular Formula

C12H10FN3O4

Molecular Weight

279.22 g/mol

IUPAC Name

ethyl 1-(3-fluoro-4-nitrophenyl)pyrazole-3-carboxylate

InChI

InChI=1S/C12H10FN3O4/c1-2-20-12(17)10-5-6-15(14-10)8-3-4-11(16(18)19)9(13)7-8/h3-7H,2H2,1H3

InChI Key

NXQJDVJYYYSIRB-UHFFFAOYSA-N

Canonical SMILES

CCOC(=O)C1=NN(C=C1)C2=CC(=C(C=C2)[N+](=O)[O-])F

Origin of Product

United States

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